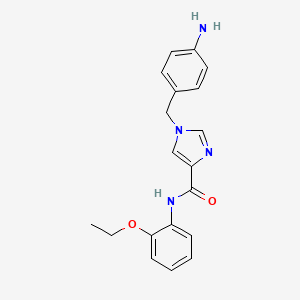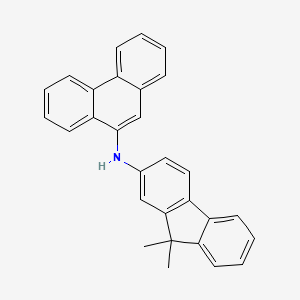![molecular formula C22H24Cl2N2O5 B12501353 Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501353.png)
Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a dichlorophenoxy group, a propanoyl amide, and a morpholine ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amide Bond Formation: The acid chloride is then reacted with 5-amino-2-(morpholin-4-yl)benzoic acid to form the amide bond. This step often requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid produced during the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions would be essential to minimize impurities and maximize efficiency.
化学反应分析
Types of Reactions
Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles like hydroxide ions (OH-) can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Hydroxylated derivatives.
科学研究应用
Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenoxy group can mimic natural ligands, allowing it to bind to active sites and modulate biological activity. The morpholine ring enhances its solubility and bioavailability, facilitating its transport across cell membranes.
相似化合物的比较
Similar Compounds
- Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
Uniqueness
Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its combination of a benzoate core with a morpholine ring and a dichlorophenoxy group. This structure imparts distinct physicochemical properties, such as enhanced solubility and specific binding affinity, making it a valuable compound for diverse research applications.
属性
分子式 |
C22H24Cl2N2O5 |
|---|---|
分子量 |
467.3 g/mol |
IUPAC 名称 |
ethyl 5-[2-(2,4-dichlorophenoxy)propanoylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H24Cl2N2O5/c1-3-30-22(28)17-13-16(5-6-19(17)26-8-10-29-11-9-26)25-21(27)14(2)31-20-7-4-15(23)12-18(20)24/h4-7,12-14H,3,8-11H2,1-2H3,(H,25,27) |
InChI 键 |
YCQLMTYRHUPTGW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B12501277.png)

![Methyl [(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B12501283.png)
![2-Amino-3-[3-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B12501289.png)
![1-(8-bromo-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12501295.png)

carbamoyl}ethyl)carbamate](/img/structure/B12501306.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid](/img/structure/B12501314.png)
![1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione](/img/structure/B12501325.png)
![(5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12501329.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12501337.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12501344.png)
![N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12501350.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine](/img/structure/B12501355.png)
